1-(4-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine
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Overview
Description
1-(4-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a piperazine moiety, and a piperidine ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the piperidine and piperazine moieties. Common reagents used in these reactions include thionyl chloride, piperidine, and piperazine derivatives. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines.
Scientific Research Applications
1-(4-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structures
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2S/c1-16-19(27-17(2)21-16)20(25)24-9-6-18(7-10-24)26-15-5-4-8-23-13-11-22(3)12-14-23/h18H,6-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCNRESKEBKIKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)OCC#CCN3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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